7b-Hydroxydehydroepiandrosterone

Description

Historical Context of Dehydroepiandrosterone (B1670201) (DHEA) Metabolism and its Hydroxylated Derivatives

The journey into understanding DHEA and its metabolites was a landmark in 20th-century biochemistry. nih.gov The elucidation of the chemical structure of DHEA's major oxidative metabolites contributed to the Nobel Prize in 1939 for Adolf Frederick Johann Butenandt and Leopold Ruzicka. nih.gov Initially considered primarily a precursor steroid, research has since demonstrated that DHEA is metabolized into a variety of compounds, including hydroxylated derivatives, which possess their own distinct biological effects. nih.govnih.gov

The metabolism of DHEA is extensive and occurs in various tissues, including the liver, brain, and intestines. nih.gov Key metabolic pathways include sulfation to DHEA sulfate (B86663) (DHEA-S), which acts as a large circulating reservoir, and oxidation. wikipedia.org Among the most significant oxidative pathways is hydroxylation, which can occur at several positions on the steroid molecule, notably at the C7 and C16 positions. nih.govsav.sk This process generates a family of hydroxylated DHEA metabolites, including 7α-OH-DHEA, 7β-OH-DHEA, and 16α-OH-DHEA. wikipedia.orgsav.sk Early research focused on identifying these metabolites and the enzymes responsible for their formation, setting the stage for exploring their physiological relevance. sav.skresearchgate.net

Discovery and Initial Characterization of 7β-Hydroxydehydroepiandrosterone as an Endogenous Metabolite

7β-Hydroxydehydroepiandrosterone was identified as one of the major metabolites of DHEA. hmdb.ca Its discovery was part of a broader effort to map the metabolic fate of DHEA in the body. The characterization of 7β-OH-DHEA revealed its close relationship with its stereoisomer, 7α-OH-DHEA, and their common intermediate, 7-oxo-DHEA. hmdb.ca

The interconversion between the 7α- and 7β-hydroxy forms is a key aspect of their metabolism. hmdb.ca In human tissues like the brain and liver, DHEA is first 7α-hydroxylated by the enzyme cytochrome P450 7B1 (CYP7B1). hmdb.ca The resulting 7α-OH-DHEA can then be converted to 7β-OH-DHEA via a 7-oxo-DHEA intermediate, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). hmdb.ca This enzymatic pathway highlights that the presence and relative concentrations of 7β-OH-DHEA are intrinsically linked to the activity of these specific enzymes in various tissues. Fungi have also been identified that can perform 7β-hydroxylation of DHEA. mdpi.com

Significance of 7β-Hydroxydehydroepiandrosterone in Endocrine and Neurosteroid Research

The identification of 7β-OH-DHEA as an endogenous metabolite spurred research into its specific biological roles, distinguishing it from its precursor, DHEA. In the field of endocrinology, studies have explored its potential interactions with hormone receptors. For instance, research has suggested that 7β-OH-DHEA may have anti-estrogenic effects in certain breast cancer cell lines.

As a neurosteroid, DHEA and its metabolites are known to be produced within the brain and can modulate neuronal function. nih.gov DHEA itself is recognized for its neuroprotective and antiglucocorticoid activities. nih.gov Its hydroxylated metabolites, including 7β-OH-DHEA, are also considered neuroactive. researchgate.net Research has indicated that both 7α- and 7β-hydroxy-DHEA can efficiently prevent the nuclear uptake of dexamethasone-activated glucocorticoid receptors in brain cells, suggesting a role in mediating the antiglucocorticoid effects of DHEA within the central nervous system. researchgate.net

Current Research Landscape and Emerging Questions regarding 7β-Hydroxydehydroepiandrosterone's Biological Roles

The current research landscape for 7β-OH-DHEA is focused on elucidating its precise mechanisms of action and potential therapeutic applications. One area of active investigation is its role in the immune system. sav.skresearchgate.net While its counterpart, 7α-OH-DHEA, has been shown to enhance immune responses, the specific immunomodulatory functions of 7β-OH-DHEA are still being defined. sav.sknih.gov

Another emerging area of interest is the compound's metabolic effects. It has been shown that 7β-OH-DHEA is a more potent competitive inhibitor of cortisol oxidation than 7α-OH-DHEA in humans, highlighting its potential role in regulating local glucocorticoid levels. hmdb.ca This interaction with 11β-HSD1 suggests that 7β-OH-DHEA could influence processes like adipogenesis and thermogenesis.

However, many questions remain. The full spectrum of its receptor interactions, its specific contributions to the neuroprotective effects attributed to DHEA, and its potential as a biomarker or therapeutic agent require further investigation. A significant challenge in this research is the species-specific differences in DHEA metabolism, which means that findings in animal models may not always be directly applicable to humans. hmdb.ca

Key Enzymes in 7β-Hydroxydehydroepiandrosterone Metabolism

| Enzyme | Function | Location |

| Cytochrome P450 7B1 (CYP7B1) | Catalyzes the 7α-hydroxylation of DHEA. hmdb.ca | Brain, Liver. hmdb.ca |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Mediates the interconversion of 7α- and 7β-hydroxy-DHEA. hmdb.ca | Brain, Liver. hmdb.ca |

Biological Activities of DHEA and its 7-Hydroxylated Metabolites

| Compound | Key Biological Activities Noted in Research |

| Dehydroepiandrosterone (DHEA) | Precursor to androgens and estrogens wikipedia.org; Neuroprotective nih.gov; Antiglucocorticoid nih.gov; Modulates immune reactions. nih.gov |

| 7α-Hydroxydehydroepiandrosterone (7α-OH-DHEA) | Immunomodulatory researchgate.net; Antiglucocorticoid researchgate.net; Neuroactive. researchgate.net |

| 7β-Hydroxydehydroepiandrosterone (7β-OH-DHEA) | Antiglucocorticoid (inhibits cortisol oxidation) researchgate.nethmdb.ca; Neuroactive. researchgate.net |

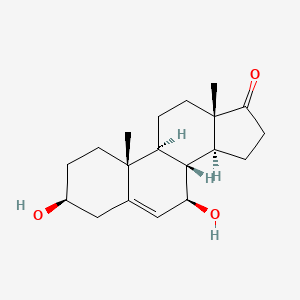

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPSAOWBSPXZEA-GCNMQWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431284 | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2487-48-1 | |

| Record name | 7β-Hydroxy-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-Hydroxydehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923RBW7OJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | 7b-Hydroxydehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 7b Hydroxydehydroepiandrosterone

Precursor Steroids in 7β-Hydroxydehydroepiandrosterone Synthesis

The formation of 7β-OH-DHEA relies on the availability of specific precursor molecules, primarily dehydroepiandrosterone (B1670201) (DHEA) and its metabolites.

Dehydroepiandrosterone (DHEA) as the Primary Substrate

Dehydroepiandrosterone (DHEA) stands as the principal precursor for the synthesis of 7β-OH-DHEA. nih.govwikipedia.orgresearchgate.nethuji.ac.il DHEA is one of the most abundant circulating steroids in humans, produced mainly by the adrenal glands, gonads, and the brain. wikipedia.orgyourhormones.info Its conversion to various metabolites, including the 7-hydroxylated derivatives, is a significant aspect of its biological activity. The initial and rate-limiting step in the formation of 7β-OH-DHEA is the 7α-hydroxylation of DHEA. nih.gov This reaction is catalyzed by specific enzymes, primarily cytochrome P450 7B1 (CYP7B1). wikipedia.orgnih.govnih.gov

The major metabolic pathway for DHEA outside of the liver involves 7-hydroxylation, leading to the production of both 7α-OH-DHEA and 7β-OH-DHEA. wikipedia.orgwikipedia.org While DHEA itself has a variety of biological effects, its 7-hydroxylated metabolites are considered to be potent mediators of many of its actions. capes.gov.br

Interconversion with 7-oxo-Dehydroepiandrosterone

A key intermediate in the pathway leading to 7β-OH-DHEA is 7-oxo-dehydroepiandrosterone (7-oxo-DHEA), also known as 7-keto-DHEA. nih.govhuji.ac.ilwikipedia.orgcapes.gov.brnih.govnih.gov This compound is formed from the oxidation of 7α-OH-DHEA. nih.govhuji.ac.il Subsequently, 7-oxo-DHEA can be reduced to form 7β-OH-DHEA. huji.ac.il

The interconversion between 7α-OH-DHEA, 7-oxo-DHEA, and 7β-OH-DHEA is a critical regulatory point in this metabolic pathway. nih.govresearchgate.nethuji.ac.il Studies using liver microsomes from various species, including humans, have demonstrated this interconversion process. nih.govhuji.ac.il In human liver fractions, the reduction of 7-oxo-DHEA predominantly yields 7β-OH-DHEA. nih.govhuji.ac.il This series of reactions highlights a dynamic equilibrium between the different 7-oxygenated DHEA metabolites.

Enzymatic Hydroxylation at the 7-Position and Epimerization

The conversion of DHEA to 7β-OH-DHEA is not a direct hydroxylation event but rather a two-step process involving initial 7α-hydroxylation followed by epimerization.

Role of Cytochrome P450 Enzymes (e.g., CYP7B1) in 7α-Hydroxylation

The first and crucial step in the biosynthesis of 7-hydroxylated DHEA metabolites is the introduction of a hydroxyl group at the 7α-position of the DHEA molecule. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP7B1. nih.govresearchgate.nethuji.ac.ilcapes.gov.brnih.govnih.govnih.govnih.gov CYP7B1 is expressed in various tissues, including the brain, liver, prostate, and skin. nih.govnih.govnih.gov

Conversion of 7α-Hydroxydehydroepiandrosterone to 7β-Hydroxydehydroepiandrosterone

The formation of 7β-OH-DHEA occurs through the subsequent conversion of its epimer, 7α-OH-DHEA. This conversion is not a direct epimerization but rather proceeds through an intermediate, 7-oxo-DHEA. researchgate.netyoutube.com

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in this process. researchgate.netnih.gov 11β-HSD1 catalyzes the oxidation of 7α-OH-DHEA to 7-oxo-DHEA. nih.govhuji.ac.il Subsequently, the same enzyme can catalyze the reduction of 7-oxo-DHEA to 7β-OH-DHEA. researchgate.net This interconversion has been demonstrated in vitro using liver homogenates and recombinant enzymes. researchgate.net Therefore, the formation of 7β-OH-DHEA is intricately linked to the activity of 11β-HSD1 and the availability of its cofactor, NADPH. researchgate.net

Table 1: Key Enzymes and Reactions in 7β-Hydroxydehydroepiandrosterone Biosynthesis

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1. 7α-Hydroxylation | Dehydroepiandrosterone (DHEA) | Cytochrome P450 7B1 (CYP7B1) | 7α-Hydroxydehydroepiandrosterone (7α-OH-DHEA) |

| 2. Oxidation | 7α-Hydroxydehydroepiandrosterone (7α-OH-DHEA) | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 7-oxo-Dehydroepiandrosterone (7-oxo-DHEA) |

| 3. Reduction | 7-oxo-Dehydroepiandrosterone (7-oxo-DHEA) | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 7β-Hydroxydehydroepiandrosterone (7β-OH-DHEA) |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 7β-Hydroxydehydroepiandrosterone | 7β-OH-DHEA |

| Dehydroepiandrosterone | DHEA |

| 7α-Hydroxydehydroepiandrosterone | 7α-OH-DHEA |

| 7-oxo-Dehydroepiandrosterone | 7-oxo-DHEA, 7-keto-DHEA |

| Pregnenolone (B344588) | |

| Cytochrome P450 7B1 | CYP7B1 |

| 11β-Hydroxysteroid dehydrogenase type 1 | 11β-HSD1 |

Stereospecificity of 7-Hydroxylation and Epimerization

The formation of 7β-OH-DHEA is a stereospecific process. The initial hydroxylation of DHEA can lead to both 7α- and 7β-hydroxy epimers. wikipedia.orgwikipedia.org However, the subsequent epimerization pathway mediated by 11β-HSD1 demonstrates a clear preference. In the presence of a robust NADPH supply from H6PDH, 11β-HSD1 predominantly converts 7-keto-DHEA into the 7β-hydroxy metabolite. nih.gov

3D-structural modeling provides an explanation for this preference. The orientation of the 7β-hydroxyl group in 7β-OH-DHEA superimposes well with the C11β-hydroxyl in corticosterone (B1669441) within the active site of 11β-HSD1. researchgate.net This structural compatibility facilitates the efficient reduction of the 7-oxo intermediate to the 7β-epimer. researchgate.netnih.gov While human liver fractions can produce both epimers from 7-oxo-DHEA, the production of 7β-OH-DHEA is often predominant. nih.gov

Cellular and Tissue Localization of 7β-Hydroxydehydroepiandrosterone Biosynthesis

The biosynthesis of 7β-OH-DHEA is not confined to a single organ but occurs in various tissues throughout the body, highlighting its potential for localized action.

The brain is a significant site for the synthesis of neurosteroids, including the 7-hydroxylated derivatives of DHEA. nih.gov The enzyme CYP7B1, a cytochrome P450 enzyme, is expressed in the brain, particularly the hippocampus, and is responsible for the initial 7α-hydroxylation of DHEA. nih.govnih.gov Subsequently, the widely expressed 11β-HSD1 in the central nervous system can convert this 7α-OH-DHEA to 7β-OH-DHEA through the 7-oxo intermediate. researchgate.netwikipedia.org The co-localization of these enzymes allows for the local generation of 7β-hydroxy-neurosteroids within the brain, where they can exert specific functions. nih.gov

The liver is a primary site for steroid metabolism and a key location for 7β-OH-DHEA production. nih.gov Both the initial 7α-hydroxylation of DHEA and the subsequent interconversion to 7β-OH-DHEA occur in liver microsomes. nih.govnih.gov In vitro studies with human liver fractions have shown the conversion of DHEA to 7α-OH-DHEA, which is then oxidized to 7-oxo-DHEA and subsequently reduced to 7β-OH-DHEA. nih.gov

Beyond the liver, the synthesis of 7-hydroxylated DHEA metabolites has been identified in various peripheral tissues. These include the skin and immune cells, where 11β-HSD1 is also expressed. researchgate.netnih.gov For instance, human tonsils, which are rich in immune cells, have been shown to produce 7α-hydroxysteroids that can enhance immune responses. The presence of 11β-HSD1 in these tissues suggests they are also capable of producing 7β-OH-DHEA locally.

| Tissue | Key Enzymes Present | Role in 7β-OH-DHEA Biosynthesis |

| Brain/CNS | CYP7B1, 11β-HSD1 wikipedia.orgnih.govnih.gov | Initial 7α-hydroxylation of DHEA followed by epimerization to 7β-OH-DHEA. nih.gov |

| Liver | Cytochrome P450s, 11β-HSD1 nih.govnih.govnih.gov | A major site for the entire biosynthetic pathway from DHEA. nih.gov |

| Skin | 11β-HSD1 researchgate.netnih.gov | Local production of 7β-OH-DHEA is possible due to the presence of 11β-HSD1. |

| Immune Cells | 11β-HSD1 nih.gov | Local synthesis may play a role in immunomodulation. nih.gov |

Leydig Cell Contribution

Leydig cells, located in the testes, are the primary sites of androgen biosynthesis. nih.gov These cells synthesize androgens, such as testosterone (B1683101), from cholesterol in a series of enzymatic steps. wikipedia.org The enzymes necessary for the conversion of DHEA to its hydroxylated metabolites, including CYP7B1 and 11β-HSD1, are present in testicular tissue. While direct studies focusing exclusively on the synthesis of 7β-OH-DHEA within Leydig cells are limited, the presence of these key enzymes strongly suggests their contribution to its local production. It is known that Leydig cells are crucial for testosterone synthesis, and the pathways for DHEA metabolism are intertwined with this process. researchgate.net

Regulation of 7β-Hydroxydehydroepiandrosterone Biosynthetic Pathways

The production of 7β-OH-DHEA is not a static process but is instead dynamically regulated by a variety of internal signals, including hormones and neurotransmitters, as well as being influenced by genetic factors and the aging process.

Hormonal and Neurotransmitter Influence

The biosynthesis of 7β-OH-DHEA is indirectly and directly influenced by various hormones and neurotransmitters, primarily through their effects on the precursor molecule DHEA and the key enzymes involved in its metabolism.

Hormonal Influence:

Estrogens: Estrogens have been shown to regulate the expression of CYP7B1, the enzyme responsible for the initial 7α-hydroxylation of DHEA. In human embryonic kidney cells, 17β-estradiol was found to significantly increase CYP7B1 catalytic activity and mRNA levels when co-transfected with estrogen receptor alpha. mdpi.com This suggests that estrogens can enhance the diversion of DHEA towards its 7-hydroxylated metabolites.

Androgens: Androgens have also been implicated in the regulation of CYP7B1. nih.gov The interplay between androgens and estrogens is crucial in maintaining hormonal balance, and their influence on CYP7B1 expression is a key part of this regulatory network. mdpi.com

Neurotransmitter Influence:

Serotonin (B10506): Studies in rats have shown that DHEA administration can lead to increased levels of serotonin in the hypothalamus. This suggests a feedback loop where DHEA levels can influence neurotransmitter systems, which in turn may regulate steroidogenesis.

N-methyl-D-aspartate (NMDA): In the brain, the synthesis of DHEA from pregnenolone can be enhanced by the neurotransmitter NMDA, indicating that neuronal activity can directly impact the availability of the precursor for 7β-OH-DHEA production.

Genetic Regulation of Enzymes (e.g., CYP7B1, 11β-HSD1)

The expression and activity of the enzymes central to 7β-OH-DHEA biosynthesis are under tight genetic control.

CYP7B1: The CYP7B1 gene encodes the oxysterol 7-alpha-hydroxylase enzyme. wikipedia.org Mutations in this gene can lead to a reduction or complete loss of enzyme activity. wikipedia.org The regulation of the CYP7B1 gene is complex and involves transcription factors that respond to hormonal and other cellular signals. mdpi.com

11β-HSD1: The gene encoding 11β-HSD1, HSD11B1, is widely expressed in various tissues. The activity of the 11β-HSD1 enzyme is crucial for the interconversion of 7α- and 7β-OH-DHEA. nih.gov The expression of HSD11B1 can be influenced by epigenetic mechanisms, such as DNA methylation, which can lead to gene repression and reduced enzyme activity.

Age-Related Changes in Production

The production of DHEA, the precursor to 7β-OH-DHEA, undergoes significant changes with age. DHEA levels peak during the third decade of life and subsequently decline. nih.gov By the age of 70-80, DHEA levels can be as low as 10-20% of those found in young adults. nih.gov This age-related decline in DHEA is often referred to as "adrenopause." nih.gov

This decline in the primary precursor molecule logically leads to a decrease in the production of its downstream metabolites, including 7β-OH-DHEA. While direct longitudinal studies on 7β-OH-DHEA levels across the lifespan are not as abundant, the dramatic drop in its precursor strongly suggests a parallel age-related decrease in its own production.

| Age Range | Typical DHEA Levels (ng/mL) |

| 18-40 years | 1.33 - 7.78 |

| > 40 years | 0.63 - 4.7 |

Table based on data for both men and women. nih.gov

Metabolic Fate and Catabolism of 7b Hydroxydehydroepiandrosterone

Further Hydroxylation and Oxidation Pathways

The primary metabolic pathway for 7b-OH-DHEA involves its interplay with its stereoisomer, 7a-hydroxydehydroepiandrosterone (7a-OH-DHEA), and their common oxidized intermediate, 7-oxo-dehydroepiandrosterone (7-oxo-DHEA). This interconversion is a key regulatory step in the metabolism of 7-hydroxylated DHEA derivatives.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the reversible conversion of 7a-OH-DHEA and 7b-OH-DHEA to 7-oxo-DHEA. nih.govhmdb.canih.gov This process has been demonstrated in various tissues, including the liver, skin, and brain. nih.gov While human liver microsomal fractions can reduce 7-oxo-DHEA to produce mainly 7b-OH-DHEA, pig liver microsomes produce nearly equal amounts of both 7a- and 7b-OH-DHEA. nih.gov

Once formed, 7-oxo-DHEA can undergo further metabolism. Studies using rat liver microsomes have shown that with NADPH as a cofactor, 7-oxo-DHEA can be converted to unidentified hydroxylated metabolites. nih.gov Furthermore, in vitro studies with the fungus Syncephalastrum racemosum have demonstrated that 7-oxo-DHEA can be biotransformed into novel hydroxy metabolites, including 1β,3β-dihydroxy-androst-5-en-7,17-dione and 3β,12β-dihydroxy-androst-5-en-7,17-dione. nih.gov While these specific hydroxylations have not been confirmed in humans, they suggest potential pathways for further catabolism of the 7-oxo intermediate.

Another potential, though less directly documented, pathway could involve 16α-hydroxylation. The parent compound, DHEA, is known to be hydroxylated at the 16α-position by cytochrome P450 enzymes CYP3A4 and CYP3A5 in adult liver microsomes and by CYP3A7 in fetal liver. ebi.ac.uk Whether 7b-OH-DHEA itself is a direct substrate for 16α-hydroxylation has not been explicitly detailed in the available research.

| Enzyme | Reaction | Tissue/Model System | Reference |

|---|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Interconversion of 7a-OH-DHEA and 7b-OH-DHEA via 7-oxo-DHEA | Human liver, skin, brain | nih.govhmdb.canih.gov |

| Cytochrome P450 Enzymes | Conversion of 7-oxo-DHEA to further hydroxylated metabolites | Rat liver microsomes | nih.gov |

| Microbial Enzymes (Syncephalastrum racemosum) | Hydroxylation of 7-oxo-DHEA to 1β,3β-dihydroxy-androst-5-en-7,17-dione and 3β,12β-dihydroxy-androst-5-en-7,17-dione | Fungal biotransformation | nih.gov |

Conjugation Reactions of 7b-Hydroxydehydroepiandrosterone

Conjugation reactions, specifically glucuronidation and sulfation, are common pathways for the metabolism of steroids, increasing their water solubility and facilitating their excretion.

Direct evidence for the glucuronidation of 7b-OH-DHEA is limited in the scientific literature. While DHEA itself is known to undergo glucuronidation to form dehydroepiandrosterone (B1670201) 3-glucuronide, specific studies detailing the glucuronide conjugates of 7b-OH-DHEA and the UDP-glucuronosyltransferase (UGT) enzymes involved are not extensively documented. sigmaaldrich.com Glucuronidation is a major metabolic pathway for many steroids and their metabolites in the liver and other tissues, suggesting that 7b-OH-DHEA is likely a substrate for UGT enzymes. nih.gov However, the specific glucuronidated products and the enzymatic pathways remain to be fully elucidated.

Similar to glucuronidation, the sulfation of 7b-OH-DHEA is not well-characterized. The parent compound, DHEA, is readily sulfated by sulfotransferase enzymes, primarily SULT2A1, to form DHEA sulfate (B86663) (DHEA-S), which is the most abundant circulating steroid in humans. wikipedia.org Research has shown that in human serum, unconjugated 7b-OH-DHEA constitutes only about 5.8% of the total circulating amount of this metabolite, which strongly implies that the majority exists in a conjugated form, likely as a sulfate or glucuronide. nih.gov The serum levels of free 7b-OH-DHEA have been found to correlate significantly with those of DHEA and DHEA-S. nih.gov Despite this indirect evidence, the specific sulfated conjugates of 7b-OH-DHEA and the sulfotransferase enzymes responsible for their formation require further investigation.

Tissue-Specific Differences in this compound Metabolism

The metabolism of 7b-OH-DHEA varies significantly between different tissues, reflecting the differential expression of metabolic enzymes.

Liver : The liver is a primary site for steroid metabolism. Human liver S9 fractions have been shown to metabolize DHEA and its 7-hydroxylated derivatives. nih.gov In human liver microsomes, 7-oxo-DHEA is predominantly reduced to 7b-OH-DHEA. nih.gov The interconversion between 7a-OH-DHEA and 7b-OH-DHEA, mediated by 11β-HSD1, is also prominent in the liver. nih.gov Furthermore, cytochromes P450 present in the liver, such as CYP3A4 and CYP3A5, are involved in the 7-hydroxylation of DHEA itself. ebi.ac.uk

Brain : The brain is another important site for the metabolism of neurosteroids like DHEA and its derivatives. DHEA is converted to both 7a-OH-DHEA and 7b-OH-DHEA in the brain. researchgate.net The interconversion of these two metabolites also occurs in brain tissue, indicating the presence and activity of 11β-HSD1. hmdb.ca In vitro studies using brain tissue from Alzheimer's patients and non-demented controls have demonstrated the synthesis of 7a-OH-DHEA. researchgate.net

Skin : Human skin is metabolically active and can transform DHEA. Studies using skin slices have shown that DHEA is readily 7a-hydroxylated. nih.gov Immunohistochemical studies have confirmed the presence of both CYP7B1 (a key 7a-hydroxylase for DHEA) and 11β-HSD1 in the skin, suggesting that the subsequent metabolism to 7b-OH-DHEA via 7-oxo-DHEA can occur in this tissue. nih.gov

Adipose Tissue : Adipose tissue is a significant site for the peripheral metabolism of steroids. Cultured human adipose stromal cells have been shown to be major producers of 7a-OH-DHEA from DHEA. sci-hub.se While direct metabolism of 7b-OH-DHEA in adipose tissue is not as well-documented, the presence of 11β-HSD1 in adipocytes suggests that the interconversion of 7-hydroxylated DHEA metabolites likely occurs. wikipedia.org

| Tissue | Key Metabolic Activities | Enzymes Implicated | Reference |

|---|---|---|---|

| Liver | Reduction of 7-oxo-DHEA to 7b-OH-DHEA; Interconversion of 7a/7b-OH-DHEA. | 11β-HSD1, Cytochrome P450s | nih.govnih.govnih.gov |

| Brain | Formation from DHEA; Interconversion with 7a-OH-DHEA. | 11β-HSD1, CYP7B1 | hmdb.caresearchgate.netresearchgate.net |

| Skin | Potential for formation from 7a-OH-DHEA via 7-oxo-DHEA. | CYP7B1, 11β-HSD1 | nih.gov |

| Adipose Tissue | Potential for interconversion with 7a-OH-DHEA. | 11β-HSD1 | wikipedia.orgsci-hub.se |

Molecular and Cellular Mechanisms of 7b Hydroxydehydroepiandrosterone Action

Interaction with Steroid Receptors

The biological effects of 7b-hydroxydehydroepiandrosterone (7β-OH-DHEA), a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), are mediated through its interactions with various steroid receptors. These interactions are characterized by a degree of specificity that dictates its physiological role.

Affinity and Specificity for Estrogen Receptors (ERβ antagonism)

7β-OH-DHEA exhibits antiestrogenic properties, which are primarily attributed to its selective antagonism of the estrogen receptor beta (ERβ). nih.govwikipedia.org Research has shown that while DHEA and some of its other metabolites can activate both ERα and ERβ, 7β-OH-DHEA demonstrates a distinct profile. abcam.comnih.gov In studies using breast cancer cell lines, 7β-hydroxy-epiandrosterone (a closely related derivative) was found to exert anti-estrogenic effects by inhibiting cell proliferation and causing cell cycle arrest. nih.govresearchgate.net Transactivation and proliferation assays have confirmed that these effects are associated with its interaction with ERβ. nih.govresearchgate.net Furthermore, in ERβ-expressing HepG2 cells, 7β-OH-DHEA was observed to suppress reporter gene activity. nih.gov This selective antagonism of ERβ suggests a potential role for 7β-OH-DHEA in modulating estrogen-dependent processes in tissues where this receptor subtype is prevalent.

Modulation of Glucocorticoid Receptor (GR) Activity and Translocation

The influence of 7β-OH-DHEA on the glucocorticoid receptor (GR) has been a subject of investigation to understand its potential antiglucocorticoid effects. Studies utilizing COS-7 cells expressing a fusion protein of GR and green fluorescent protein (EGFP-GR) have examined the impact of 7β-OH-DHEA on GR trafficking. The results indicated that the addition of 7β-OH-DHEA did not alter the nuclear translocation or the intensity of nuclear fluorescence induced by glucocorticoids like dexamethasone (B1670325) or cortisol. This suggests that 7β-OH-DHEA does not directly interfere with the cellular trafficking and transactivation of the GR.

Lack of Significant Androgen Receptor (AR) Agonism

While 7β-OH-DHEA is structurally classified as an androgen derivative, its direct agonistic activity at the androgen receptor (AR) appears to be limited. hmdb.ca The AR is a ligand-dependent nuclear transcription factor that mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov The binding of an agonist to the AR's ligand-binding domain induces a conformational change, leading to its translocation to the nucleus and the regulation of target gene transcription. nih.gov Although a related compound, 7β-hydroxy-epiandrosterone, is termed an "androgenic steroid," it has been shown to act as an anti-estrogenic compound. nih.govresearchgate.net The focus of research on 7β-OH-DHEA has been more on its anti-estrogenic and other activities rather than potent androgenic effects.

Modulation of Enzyme Activities

7β-OH-DHEA can influence the activity of key enzymes involved in steroid metabolism, thereby modulating the local concentrations of active hormones.

Influence on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

7β-OH-DHEA is a known modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in glucocorticoid metabolism by converting inactive cortisone (B1669442) to active cortisol. hmdb.ca The 7β-hydroxy metabolites of DHEA have been identified as inhibitors of the dehydrogenase activity of 11β-HSD1. hmdb.ca It has been shown that both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA can competitively inhibit cortisol oxidation, with 7β-hydroxy-DHEA being significantly more potent. hmdb.ca This inhibition of 11β-HSD1's dehydrogenase function can alter the local glucocorticoid environment within tissues.

Interactive Table: Effect of 7-hydroxylated DHEA metabolites on 11β-HSD1

| Compound | Effect on 11β-HSD1 | Potency |

| 7β-Hydroxydehydroepiandrosterone | Competitive inhibitor of dehydrogenase activity | More potent than 7α-OH-DHEA |

| 7α-Hydroxydehydroepiandrosterone | Competitive inhibitor of dehydrogenase activity | Less potent than 7β-OH-DHEA |

Effects on Aromatase and other Steroidogenic Enzymes

Aromatase (CYP19A1) is a critical enzyme that converts androgens to estrogens. nih.govepa.gov The metabolic pathway of DHEA involves several steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which convert DHEA into androgens that can then be substrates for aromatase. nih.gov Studies have shown that the effects of DHEA and its metabolites on estrogen receptor activation can be blocked by aromatase inhibitors, suggesting that some of their actions may be mediated through conversion to estrogens. nih.gov While direct inhibitory constants for 7β-OH-DHEA on aromatase are not extensively documented in the reviewed literature, its role as a metabolite within the complex web of steroidogenesis indicates its potential to influence the substrate availability for, or the activity of, aromatase and other steroidogenic enzymes.

Effects on Signal Transduction Pathways

The rapid, non-genomic effects of some steroid hormones have led to the investigation of membrane-bound receptors, such as G-protein coupled receptors (GPCRs), as potential mediators of their actions. nih.govnih.gov While the direct interaction of this compound (7b-OH-DHEA) with specific GPCRs is an area of ongoing research, the G protein-coupled receptor 30 (GPR30), also known as GPER, has been identified as a receptor for estrogen and other steroids, mediating rapid signaling events. nih.govnih.govcapes.gov.br These signaling pathways are distinct from the classical nuclear steroid receptors and involve the activation of second messengers. nih.gov The possibility of 7b-OH-DHEA interacting with GPCRs like GPR30 is suggested by its ability to elicit physiological responses at low nanomolar concentrations, a characteristic often associated with high-affinity receptor binding. researchgate.net Further research is needed to definitively characterize the binding affinity and functional consequences of 7b-OH-DHEA interaction with GPR30 and other GPCRs.

This compound has been shown to significantly modulate the synthesis of prostaglandins, which are key lipid mediators in inflammation and cellular protection. nih.govnih.gov In human peripheral blood monocytes, 7b-OH-DHEA has demonstrated the ability to alter the balance of prostaglandin (B15479496) production, particularly under inflammatory conditions stimulated by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

One of the key effects of 7b-OH-DHEA is the suppression of prostaglandin E2 (PGE2) synthesis. nih.gov PGE2 is a major pro-inflammatory prostaglandin. This suppression is accompanied by a decrease in the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (m-PGES1), two critical enzymes in the PGE2 synthesis pathway. nih.gov

Conversely, 7b-OH-DHEA promotes the production of prostaglandin D2 (PGD2) and its metabolite, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2). nih.govnih.gov 15d-PGJ2 is known for its cytoprotective and anti-inflammatory properties. nih.gov The shift from PGE2 to PGD2 and 15d-PGJ2 production suggests that 7b-OH-DHEA can redirect the prostaglandin synthesis pathway towards a more protective and less inflammatory profile. nih.gov This modulation appears to be, at least in part, due to an enhanced release of the substrate arachidonic acid. nih.gov

| Effect of 7b-OH-DHEA on Prostaglandin Synthesis Pathway | Reference |

| Decreased PGE2 Production | nih.gov |

| Decreased COX-2 Expression | nih.gov |

| Decreased m-PGES1 Expression | nih.gov |

| Increased PGD2 Production | nih.gov |

| Increased 15d-PGJ2 Production | nih.govnih.gov |

| Enhanced Arachidonic Acid Release | nih.gov |

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. mdpi.com The anti-inflammatory effects of dehydroepiandrosterone (DHEA), the parent compound of 7b-OH-DHEA, have been linked to the inhibition of the NF-κB signaling pathway. nih.govnih.govresearchgate.net Studies have shown that DHEA can block the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation. nih.gov This is achieved by down-regulating the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

While direct studies on 7b-OH-DHEA's effect on the NF-κB pathway are less extensive, its ability to suppress the production of pro-inflammatory cytokines, which are often regulated by NF-κB, suggests a potential role in modulating this cascade. nih.govnih.gov The observed decrease in COX-2 expression by 7b-OH-DHEA is also relevant, as the COX-2 gene promoter contains NF-κB binding sites. nih.govmdpi.com Therefore, it is plausible that the anti-inflammatory actions of 7b-OH-DHEA are, at least in part, mediated through the attenuation of the NF-κB signaling pathway.

Cellular Membrane Interactions and Fluidity Modulation

The interaction of steroids with cellular membranes can influence membrane fluidity and the function of membrane-associated proteins. While specific research on this compound's direct interaction with and modulation of cellular membrane fluidity is not extensively detailed in the provided search results, the lipophilic nature of steroids allows them to intercalate into the lipid bilayer of cell membranes. This intercalation can alter the physical properties of the membrane, including its fluidity, which in turn can affect the activity of embedded enzymes and receptors. Further investigation is required to understand the specific effects of 7b-OH-DHEA on membrane biophysics and the functional consequences of these interactions.

Neurobiological Mechanisms

Neurosteroids are known to modulate the activity of various neurotransmitter systems in the brain. The GABAergic and glutamatergic systems, the primary inhibitory and excitatory systems, respectively, are key targets for many neuroactive steroids. nih.gov

Research on DHEA and its sulfate (B86663) ester, DHEAS, has shown that they can modulate the function of the GABA-A receptor, a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter GABA. nih.gov Contrary to what might be expected from anxiolytic compounds, both DHEA and DHEAS have been found to inhibit GABA-mediated chloride uptake in different regions of the rat brain, with DHEAS being more potent. nih.gov This suggests that their potential anxiolytic effects may occur through mechanisms independent of facilitating GABA-A receptor-mediated neuronal chloride influx. nih.gov

Impact on Neuronal Excitability and Synaptic Plasticity

The direct impact of 7β-hydroxydehydroepiandrosterone (7β-OH-EPIA) on neuronal excitability and synaptic plasticity is an emerging area of research. While its precursor, dehydroepiandrosterone (DHEA), and its 7α-hydroxylated counterpart have been more extensively studied in this context, evidence suggests that 7β-OH-EPIA may also play a role in modulating the fundamental processes of neuronal communication.

Neurosteroids, in general, are known to influence synaptic transmission and plasticity in various brain regions, including the hippocampus, a critical area for learning and memory. frontiersin.org They can affect both long-term potentiation (LTP), a cellular correlate of learning and memory, and long-term depression (LTD), a process involved in synaptic weakening. While specific studies on 7β-OH-EPIA's direct effects on these phenomena are limited, its neuroprotective properties suggest an indirect influence on maintaining the cellular environment necessary for healthy synaptic function. For instance, the 7α-hydroxylated metabolites of DHEA have been shown to be crucial for the long-term maintenance of spatial memory and may induce synaptic remodeling. nih.gov Given that 7β-OH-EPIA shares structural similarities and is a known neuroprotective agent, it is plausible that it also contributes to the intricate regulation of synaptic plasticity. Further research is needed to delineate the specific mechanisms by which 7β-OH-EPIA may modulate neuronal excitability and the dynamic changes at the synapse.

Neuroprotective Mechanisms against Oxidative Stress and Excitotoxicity

7β-Hydroxydehydroepiandrosterone has demonstrated significant neuroprotective effects, positioning it as a compound of interest in the context of neurodegenerative diseases. wikipedia.orgnih.gov Its mechanisms of action appear to be multifaceted, primarily revolving around mitigating the damaging effects of oxidative stress and excitotoxicity.

The neuroprotective capacity of 7β-OH-EPIA is notably conferred by its 7-hydroxylation, a structural feature that appears to be critical for its activity. nih.gov Studies have shown that while its precursor, epiandrosterone (B191177), is devoid of neuroprotective efficacy against hypoxia-induced neurodegeneration, both 7α-OH-EPIA and 7β-OH-EPIA significantly reduce neurotoxicity. nih.gov This suggests that the hydroxylation at the 7-position is a key determinant of its protective function within the central nervous system.

In models of ischemia-induced neuronal damage, 7β-OH-EPIA has been shown to reduce neuronal damage both in vitro in organotypic hippocampal slice cultures and in vivo in animal models of cerebral ischemia. nih.gov It effectively decreases hippocampal cell loss, even when administered after the ischemic event, highlighting its potential therapeutic window. nih.gov

Furthermore, in animal models of Alzheimer's disease, 7β-OH-EPIA has been found to protect against inflammatory neurodegeneration and glial cell death. wikipedia.orgnih.gov It can prevent the increase in tau-positive cells in the hippocampus following the administration of amyloid-beta peptides, a hallmark of Alzheimer's pathology. wikipedia.orgnih.gov This suggests that 7β-OH-EPIA can counteract the downstream pathological consequences of excitotoxicity and neuroinflammation triggered by neurotoxic stimuli. The compound's ability to protect against cholinergic damage and glial lesions further underscores its broad cytoprotective effects in the brain. wikipedia.orgnih.gov

Immunomodulatory Mechanisms

7β-Hydroxydehydroepiandrosterone exhibits potent immunomodulatory properties, influencing the intricate balance of the immune response. nih.govresearchgate.net Its actions are particularly evident in the regulation of inflammatory processes, where it can steer the immune system towards a less inflammatory and more protective state.

Regulation of Cytokine Production

A key aspect of 7β-OH-EPIA's immunomodulatory function is its ability to regulate the production of cytokines, the signaling molecules of the immune system. Research has shown that at low concentrations, 7β-OH-EPIA can reduce the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated human whole blood and monocytes. strath.ac.uk

This inhibitory effect on pro-inflammatory cytokine production is a critical mechanism for controlling inflammation. The compound's influence extends to the prostaglandin synthesis pathway, where it has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) in human peripheral blood monocytes. nih.govresearchgate.net This leads to a marked decrease in the production of the pro-inflammatory prostaglandin E2 (PGE2) while simultaneously increasing the production of the anti-inflammatory prostaglandin 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2). nih.govresearchgate.net This shift in prostaglandin profiles suggests that 7β-OH-EPIA acts as a native trigger for cellular protection by dampening pro-inflammatory signals and promoting anti-inflammatory pathways. nih.govresearchgate.net

Interestingly, 7β-OH-EPIA does not appear to affect the levels of the anti-inflammatory cytokine IL-10, indicating a specific modulatory effect on certain arms of the immune response rather than a general immunosuppression. strath.ac.uk

Effect of 7β-Hydroxydehydroepiandrosterone on Cytokine and Prostaglandin Production

| Cell Type | Stimulus | 7β-OH-EPIA Concentration | Effect on TNF-α | Effect on IL-1β | Effect on PGE2 | Effect on 15d-PGJ2 | Reference |

|---|---|---|---|---|---|---|---|

| Human Blood Monocytes | LPS | < 0.1 μM | Reduced | Reduced | Decreased | Increased | strath.ac.uknih.gov |

| THP-1 Cells (monocytic cell line) | LPS | < 0.1 μM | Reduced | Reduced | Not Reported | Not Reported | strath.ac.uk |

| Human Peripheral Blood Monocytes | TNF-α | 1-100 nM | Not Reported | Not Reported | Decreased | Increased | nih.govresearchgate.net |

Antioxidant Activity

The immunomodulatory and neuroprotective effects of 7β-hydroxydehydroepiandrosterone are also likely linked to its antioxidant properties. While direct studies focusing solely on the antioxidant activity of 7β-OH-EPIA in immune cells are limited, the broader context of DHEA and its hydroxylated metabolites points towards a role in mitigating oxidative stress. nih.gov Oxidative stress is a key component of the inflammatory response, with immune cells both producing and being affected by reactive oxygen species (ROS).

Preclinical Research on 7b Hydroxydehydroepiandrosterone in Biological Systems

In Vitro Studies on Cellular Models

In vitro research using cellular models has been instrumental in elucidating the specific biological activities of 7b-Hydroxydehydroepiandrosterone (7β-OH-DHEA), a metabolite of Dehydroepiandrosterone (B1670201) (DHEA). These studies have explored its influence on fundamental cellular processes, including proliferation, apoptosis, gene expression, and inflammatory responses, across a variety of cell types.

Effects on Cell Proliferation and Apoptosis in Various Cell Lines (e.g., Breast Cancer Cells)

The anti-proliferative and pro-apoptotic potential of 7β-OH-DHEA has been a significant area of investigation, particularly in the context of breast cancer. Studies have demonstrated that this compound can inhibit the growth of breast cancer cells. For instance, research on the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines revealed that 7β-OH-DHEA exerts anti-estrogenic effects, leading to an inhibition of cell proliferation and an arrest of the cell cycle. nih.govresearchgate.net

These effects are thought to be mediated through its interaction with estrogen receptor β (ERβ). nih.govresearchgate.net Furthermore, there is evidence to suggest that 7β-OH-DHEA may also exert its effects through the G-protein coupled receptor 30 (GPR30), also known as G-protein estrogen receptor 1 (GPER1). nih.govresearchgate.netresearchgate.net Notably, while 7β-OH-DHEA on its own at concentrations of 1-100 nM did not affect cell proliferation, it was found to inhibit the proliferation of MCF-7 and ERβ-overexpressing MDA-MB-231 cells that was induced by 17β-estradiol. researchgate.net

| Cell Line | Receptor Status | Effect of 7β-OH-DHEA | Proposed Mechanism |

| MCF-7 | ERα+, ERβ+, GPR30+ | Inhibition of proliferation, cell cycle arrest | Anti-estrogenic effects, interaction with ERβ and GPR30 |

| MDA-MB-231 | ERα-, ERβ+, GPR30+ | Inhibition of proliferation, cell cycle arrest | Anti-estrogenic effects, interaction with ERβ and GPR30 |

| SKBr3 | Nuclear ER-, GPR30+ | Inhibition of proliferation | Potential action through GPR30 |

Impact on Gene Expression Profiles and Proteomics (e.g., miR-21)

The influence of 7β-OH-DHEA on gene expression is closely linked to its anti-estrogenic properties. While direct studies on the comprehensive gene expression and proteomic profiles altered by 7β-OH-DHEA are limited, its interaction with estrogen receptors suggests a role in modulating estrogen-responsive genes. researchgate.net

An area of interest is the regulation of microRNAs, such as miR-21, which is considered an oncomiR (a microRNA that promotes cancer). In breast cancer cells, the expression of miR-21 can be influenced by estrogens. For example, 17β-estradiol has been shown to repress the expression of miR-21 in MCF-7 cells through the estrogen receptor α (ERα). nih.govnih.gov This repression leads to an increased expression of miR-21's target genes, which include the tumor suppressors PTEN and PDCD4, and the anti-apoptotic protein Bcl-2. nih.govnih.gov

Given that 7β-OH-DHEA exhibits anti-estrogenic effects and interacts with ERβ and potentially GPR30, it is plausible that it could indirectly influence the expression of miR-21 and its target genes. nih.govresearchgate.netresearchgate.net It has been noted that DHEA, the parent compound of 7β-OH-DHEA, can increase the transcription of miR-21 in HepG2 liver carcinoma cells, partly through GPER1 signaling. researchgate.net This suggests a complex, cell-type-specific regulation of gene expression by DHEA and its metabolites.

Investigation of Oxidative Stress Markers in Cell Culture

Direct research on the effects of 7β-OH-DHEA on markers of oxidative stress in cell culture is not extensively documented in the available scientific literature. However, studies on its parent compound, DHEA, have provided some insights into the potential role of its metabolites in this area. DHEA has been shown to possess neuroprotective properties against oxidative stress in primary cultures of rat hippocampal neurons. nih.gov This suggests that DHEA and its derivatives may play a role in cellular defense against oxidative damage. Further investigation is needed to specifically determine the capacity of 7β-OH-DHEA to modulate oxidative stress markers in various cell culture systems.

Modulation of Inflammatory Responses in Immune Cell Lines (e.g., Monocytes)

7β-OH-DHEA has demonstrated notable anti-inflammatory properties in vitro. A key mechanism of this action is its ability to modulate the production of prostaglandins, which are key mediators of inflammation. Specifically, 7β-OH-DHEA promotes a shift from the production of the pro-inflammatory prostaglandin (B15479496) E2 (PGE2) to the anti-inflammatory 15-deoxy-Δ(12,14)-PGJ2. nih.govresearchgate.net This effect has been observed at low concentrations (1-100 nM), suggesting a specific receptor-mediated mechanism. nih.govresearchgate.netresearchgate.net

While direct studies on monocytes are limited for the 7β-isomer, research on its stereoisomer, 7α-hydroxy-DHEA, has shown immunomodulatory effects. In cultures of activated human B and T cells derived from tonsils, 7α-hydroxy-DHEA was found to significantly increase the production of IgG antibodies against tetanus toxoid and Bordetella pertussis toxins. nih.gov This indicates that 7-hydroxylated DHEA metabolites can have a significant impact on the adaptive immune response.

| Compound | Cell Type | Effect |

| 7β-OH-DHEA | Not specified | Shifts prostaglandin production from PGE2 to 15-deoxy-Δ(12,14)-PGJ2 |

| 7α-OH-DHEA | Human tonsil-derived B + T cells | Increased production of anti-tetanus toxoid and anti-Bordetella pertussis toxins IgGs |

Neurotrophic and Neurogenic Effects in Neural Cell Cultures

The potential neurotrophic and neurogenic effects of 7β-OH-DHEA are an emerging area of interest, though direct evidence remains limited. Studies on its parent compound, DHEA, have shown that it can increase the growth rate of human neural stem cells and enhance the production of new neurons. nih.govnih.gov

Research on 7β-OH-DHEA itself has explored its interaction with pathways relevant to neuronal function. For instance, a study using COS-7 cells (a kidney cell line from the African green monkey often used in transfection studies) investigated the interference of DHEA and its 7-hydroxylated metabolites with the trafficking of the glucocorticoid receptor (GR). nih.gov The study found that neither DHEA, 7α-hydroxy-DHEA, nor 7β-hydroxy-DHEA altered the transactivation or cellular trafficking of the GR. nih.gov This is significant as glucocorticoids and their receptors play a crucial role in the brain's response to stress and can impact neurogenesis and neuronal survival. The finding that 7β-OH-DHEA does not interfere with GR trafficking suggests that its potential neuro-active effects may be mediated through other pathways. nih.gov

Comparative Studies with Other DHEA Metabolites

Comparative studies of 7β-OH-DHEA with its isomers and related metabolites, such as 7α-OH-DHEA and 7-oxo-DHEA, have been instrumental in delineating their distinct metabolic pathways and biological activities.

The interconversion of these metabolites is complex and tissue-specific. In liver microsomes from humans, pigs, and rats, DHEA is converted to 7α-OH-DHEA and 7-oxo-DHEA. nih.gov The subsequent reduction of 7-oxo-DHEA shows species-specific differences, with human liver fractions primarily producing 7β-OH-DHEA, while pig liver microsomes produce nearly equal amounts of 7α- and 7β-OH-DHEA. nih.gov This reduction is catalyzed in part by 11β-HSD1. nih.gov

In the context of immune function, both 7α-hydroxy-DHEA and 7α-hydroxy-EPIA have been shown to enhance antibody production in human tonsil lymphoid cells. nih.govresearchgate.net In contrast, studies on the glucocorticoid axis revealed that neither 7α-OH-DHEA nor 7β-OH-DHEA directly interferes with glucocorticoid receptor trafficking in COS-7 cells. nih.gov

Regarding metabolic effects, both DHEA and 7-oxo-DHEA have been investigated for their impact on ethanol (B145695) consumption in rats, with both compounds decreasing responding for both ethanol and food. nih.gov While DHEA is known to increase thermogenesis, 7-oxo-DHEA is marketed as being potentially more effective in this regard. nih.govwikipedia.org

These comparative analyses underscore the nuanced differences in the metabolism and biological actions of 7β-OH-DHEA and its related compounds, highlighting the importance of studying each metabolite individually to understand its specific physiological roles.

Interactive Data Table: Preclinical Findings for 7β-Hydroxydehydroepiandrosterone and Related Metabolites

| Compound | Biological System | Model | Key Finding |

| 7β-OH-DHEA | Endocrine | COS-7 Cells | Did not interfere with glucocorticoid receptor trafficking or transactivation. nih.gov |

| 7β-OH-EPIA | Nervous | Animal Model (Alzheimer's) | Prevented amyloid-beta induced tau pathology and cholinergic damage. nih.gov |

| 7α-OH-DHEA | Immune | Human Tonsil Cells | Increased antibody production. nih.govresearchgate.net |

| 7α-OH-DHEA | Endocrine | E(t)C Cerebellar Neurons | Did not block the reducing activity of 11β-HSD1. nih.gov |

| 7-Oxo-DHEA | Immune | Human PBMCs (HIV-TB) | Enhanced Th1 responses and production of IFN-γ and TNF-α. nih.gov |

| DHEA | Metabolic | Rats | Increased thermogenesis and decreased body weight gain. nih.gov |

| DHEAS | Nervous | Cellular/Animal (Alzheimer's) | Protected against Aβ toxicity and reduced plaque density. nih.gov |

Differential Biological Activities and Potencies

7β-hydroxydehydroepiandrosterone (7β-OH-DHEA) and its stereoisomer, 7α-hydroxydehydroepiandrosterone (7α-OH-DHEA), are major metabolites of dehydroepiandrosterone (DHEA). nih.govwikipedia.orgwikipedia.org While structurally similar, these two isomers exhibit distinct biological activities and potencies, particularly in their interactions with steroid hormone receptors.

In vitro studies have demonstrated that 7β-OH-DHEA possesses weak antiestrogenic properties, specifically acting as an antagonist to the estrogen receptor β (ERβ). nih.govwikipedia.org This anti-estrogenic effect has been observed in breast cancer cell lines, where 7β-OH-DHEA was found to inhibit cell proliferation and induce cell cycle arrest. nih.gov Furthermore, there is evidence to suggest that 7β-OH-DHEA may also exert effects through the G-protein coupled estrogen receptor (GPER), also known as GPR30. nih.gov In contrast, 7α-OH-DHEA displays weak estrogenic activity, selectively activating ERβ. wikipedia.orgnih.gov

Regarding antiglucocorticoid effects, preclinical evidence suggests that 7β-OH-DHEA, but not its 7α-isomer or the parent compound DHEA, can counteract the immunosuppressive effects of dexamethasone (B1670325) in murine spleen lymphocyte cultures. researchgate.net However, other research indicates that neither DHEA nor its 7-hydroxylated metabolites directly interfere with the binding of glucocorticoids to the glucocorticoid receptor (GR) or the subsequent translocation of the activated receptor to the nucleus. nih.gov This suggests that the observed antiglucocorticoid actions may be mediated through alternative, receptor-independent pathways. nih.gov

The differential activities of these isomers are also evident in their immunomodulatory effects. While both 7-hydroxylated metabolites are considered to have immunomodulatory properties, their potencies differ. researchgate.net

Table 1: Differential Biological Activities of 7-hydroxylated DHEA Isomers

| Compound | Biological Activity | Receptor Interaction | Observed Effect |

|---|---|---|---|

| 7β-Hydroxydehydroepiandrosterone | Antiestrogenic | ERβ antagonist, GPER | Inhibition of breast cancer cell proliferation. nih.gov |

| 7β-Hydroxydehydroepiandrosterone | Antiglucocorticoid | Does not directly interfere with GR binding. nih.gov | Counteracts dexamethasone-induced immunosuppression in vitro. researchgate.net |

| 7α-Hydroxydehydroepiandrosterone | Estrogenic | ERβ agonist | Weak activation of estrogenic pathways. wikipedia.orgnih.gov |

| 7α-Hydroxydehydroepiandrosterone | Antiglucocorticoid | Does not directly interfere with GR binding. nih.gov | Considered to contribute to the antiglucocorticoid effects of DHEA. wikipedia.org |

Distinct Metabolic Pathways and Interconversion Rates

The metabolism of DHEA into its 7-hydroxylated derivatives is a key pathway that modulates its biological activity. This process is primarily carried out by cytochrome P450 enzymes. Specifically, CYP7B1 is responsible for the 7α-hydroxylation of DHEA, while CYP3A4 can also contribute to this conversion in the liver. nih.govwikipedia.org The formation of 7β-OH-DHEA is also mediated by cytochrome P450 enzymes, with evidence suggesting that different P450 isozymes are responsible for the 7α- and 7β-hydroxylation pathways. capes.gov.br

Once formed, 7α-OH-DHEA and 7β-OH-DHEA can be interconverted via an intermediate, 7-oxo-DHEA. This interconversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov The direction of this reaction is dependent on the cellular cofactor environment (NADP+/NADPH ratio).

Kinetic studies have begun to elucidate the efficiency of these metabolic conversions. For instance, in mouse brain microsomes, the 7α-hydroxylation of DHEA has been shown to be the predominant pathway. capes.gov.br Studies with recombinant human 11β-HSD1 have provided insights into the interconversion rates of the 7-hydroxylated isomers of epiandrosterone (B191177), a related steroid. The reduction of 7-oxo-epiandrosterone by 11β-HSD1 showed a preference for the formation of the 7α-hydroxy epimer over the 7β-hydroxy epimer, with Vmax/KM ratios of 23.6 and 5.8, respectively. nih.gov Conversely, the oxidation of 7α-hydroxy-epiandrosterone to produce 7β-hydroxy-epiandrosterone was found to be a less efficient reaction, with a Vmax/KM ratio of 0.1. nih.gov While these data are for epiandrosterone derivatives, they provide a model for understanding the likely dynamics of 7α-OH-DHEA and 7β-OH-DHEA interconversion.

Table 2: Key Enzymes and Kinetic Parameters in 7β-Hydroxydehydroepiandrosterone Metabolism

| Enzyme | Reaction | Substrate | Product(s) | Kinetic Parameter (Vmax/KM) | Reference |

|---|---|---|---|---|---|

| CYP7B1 | 7α-hydroxylation | DHEA | 7α-OH-DHEA | N/A | nih.govwikipedia.org |

| CYP3A4 | 7α-hydroxylation | DHEA | 7α-OH-DHEA | N/A | wikipedia.org |

| 11β-HSD1 | Reduction | 7-oxo-epiandrosterone | 7α-hydroxy-epiandrosterone | 23.6 | nih.gov |

| 11β-HSD1 | Reduction | 7-oxo-epiandrosterone | 7β-hydroxy-epiandrosterone | 5.8 | nih.gov |

| 11β-HSD1 | Oxidation/Epimerization | 7α-hydroxy-epiandrosterone | 7β-hydroxy-epiandrosterone | 0.1 | nih.gov |

Analytical Methodologies for 7b Hydroxydehydroepiandrosterone Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the analysis of 7β-OH-DHEA. These techniques offer the high specificity required to differentiate between steroid isomers and the sensitivity to detect the low concentrations present in biological fluids and tissues.

Gas chromatography-mass spectrometry is a powerful and extensively utilized technique for the quantification of steroids, including 7β-OH-DHEA. A key advantage of GC-MS is its high chromatographic resolution, which is crucial for separating the 7β-OH-DHEA isomer from the 7α-OH-DHEA and the parent compound, dehydroepiandrosterone (B1670201) (DHEA).

Prior to analysis, steroids are not sufficiently volatile for gas chromatography and must undergo a derivatization process. This typically involves a two-step reaction: oximation to protect the keto group, followed by silylation of the hydroxyl groups. For instance, treatment with O-methylhydroxylamine hydrochloride followed by dimethylisopropylsilylation creates methyloxime-dimethylisopropylsilyl (MO-DMIPS) ether derivatives. nih.gov This derivatization enhances the thermal stability and chromatographic behavior of the analytes.

GC-MS methods have been developed for the simultaneous measurement of free and sulfate-conjugated forms of 7β-OH-DHEA in human serum. nih.gov By employing stable isotope-dilution with selected-ion monitoring (SIM) in a high-resolution mode, detection limits as low as 0.5 picograms (pg) for the 7β-OH-DHEA derivative have been achieved. nih.gov This level of sensitivity is critical, as the free, unconjugated form of the steroid is present at very low concentrations. In comparative studies, GC-MS has been shown to be a more sensitive method than radioimmunoassays for determining the levels of 7-hydroxydehydroepiandrosterone epimers in serum and saliva. nih.gov

Table 1: Performance Characteristics of a High-Resolution GC-MS Method for Steroid Analysis

| Analyte Derivative | Detection Limit (pg) |

|---|---|

| 7β-OH-DHEA (MO-DMIPS ether) | 0.5 |

| 7α-OH-DHEA (MO-DMIPS ether) | 0.5 |

| DHEA (MO-DMIPS ether) | 1.0 |

| 7-oxo-DHEA (MO-DMIPS ether) | 2.0 |

Data sourced from a study on the simultaneous determination of DHEA and its 7-oxygenated metabolites. nih.gov

Liquid chromatography-tandem mass spectrometry has emerged as the preferred method for steroid analysis in many clinical and research laboratories due to its high sensitivity, specificity, and throughput. nih.govethz.ch Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation. However, for achieving very low detection limits for low-concentration metabolites like 7β-OH-DHEA, derivatization can be employed. nih.gov

A validated LC-MS/MS method using a novel derivatizing agent, 1-amino-4-methyl piperazine (B1678402) (MP), has achieved a lower limit of quantitation (LLOQ) of 10 pg/mL for 7β-OH-DHEA in serum. nih.gov This method demonstrated good linearity and precision, meeting FDA guidelines. nih.gov The use of multiple reaction monitoring (MRM) transitions enhances specificity, which is crucial for distinguishing between the 7α- and 7β-epimers. nih.gov

LC-MS/MS methods have been successfully applied to quantify 7β-OH-DHEA in various matrices, including rat brain microsomes, where it was identified as a metabolite of DHEA alongside its 7α-isomer. wikipedia.org The chromatographic separation is typically achieved on a C18 column with a gradient elution. wikipedia.org

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

|---|---|

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |

| Calibration Range | 10-2000 pg/mL |

| Linearity (R) | >0.99 |

| Bias and Coefficient of Variance (CV) | Within 8% |

Data from a validated LC-MS/MS method for 7-oxygenated DHEA metabolites. nih.gov

High-performance liquid chromatography, often with ultraviolet (UV) detection, can be used for the separation of 7β-OH-DHEA from its related compounds. A three-step gradient reversed-phase HPLC (RP-HPLC) method has been developed to separate DHEA, its sulfated form, and its three C7-oxidized metabolites, including 7α-OH-DHEA and 7β-OH-DHEA. webmd.com Such methods are valuable for characterizing DHEA metabolism. webmd.com

In some applications, HPLC is used as a purification step before quantification by other means, such as immunoassays or mass spectrometry. For example, HPLC can effectively separate 7β-OH-DHEA from its 7α-isomer, and the collected fractions can then be analyzed, confirming the identity of the immunoreactive material measured by radioimmunoassay. nih.gov Semi-preparative HPLC has also been used to isolate and purify 7β-OH-DHEA produced from the biotransformation of DHEA by microorganisms. nih.gov

Immunoassays for High-Throughput Screening (e.g., Radioimmunoassay, ELISA)

Immunoassays offer a high-throughput and cost-effective alternative to chromatographic methods for the quantification of steroids. However, they often suffer from lower specificity due to potential cross-reactivity with structurally related compounds.

A highly sensitive radioimmunoassay (RIA) for 7β-OH-DHEA has been developed using polyclonal rabbit antisera. nih.gov This assay utilized a radioiodinated tracer and achieved a sensitivity of 3.48 femtomoles (fmol) per tube. nih.gov The identity of the measured immunoreactive material was confirmed by HPLC, which is a critical validation step for any immunoassay. nih.gov Another RIA developed for 7α-hydroxy DHA showed significant cross-reactivity with 7β-OH-DHEA (6%), highlighting the specificity challenges inherent in these assays. nih.gov While ELISAs (Enzyme-Linked Immunosorbent Assays) are available for the parent compound DHEA, specific ELISAs for 7β-OH-DHEA are less common in the literature. ibl-international.com The development of such an assay would require an antibody with high specificity for 7β-OH-DHEA to avoid interference from other DHEA metabolites.

Due to the potential for cross-reactivity, immunoassays are often best suited for high-throughput screening applications, with positive results requiring confirmation by a more specific method like GC-MS or LC-MS/MS.

Table 3: Characteristics of a Radioimmunoassay for 7β-OH-DHEA

| Parameter | Value |

|---|---|

| Assay Type | Radioimmunoassay (RIA) |

| Antiserum | Polyclonal rabbit anti-7β-OH-DHEA |

| Tracer | [125I]iodotyrosine methyl ester |

| Sensitivity | 3.48 fmol/tube |

| Mean Recovery | 98.5% |

Data from a study on a high-sensitivity RIA for 7β-OH-DHEA. nih.gov

Sample Preparation Strategies for Tissue Homogenates, Cell Lysates, and Animal Fluids

Effective sample preparation is a critical step in the analytical workflow for 7β-OH-DHEA, as it serves to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For animal fluids such as serum and saliva, the preparation typically begins with an extraction step. Liquid-liquid extraction using organic solvents like diethyl ether is a common approach. nih.gov Alternatively, solid-phase extraction (SPE) can be used for purification. To analyze both free and conjugated forms of the steroid, an initial extraction separates the free steroids, while the remaining aqueous phase containing the sulfate-conjugated steroids undergoes enzymatic hydrolysis (e.g., with sulfatase) before a subsequent extraction. nih.gov

For tissue homogenates and cell lysates, the process is more complex. In vitro studies with human mammary tissues involved incubation with a radiolabeled precursor ([7α-3H]DHEA), followed by extraction and analysis to identify the tritiated 7α-hydroxy DHEA metabolite. nih.gov A similar approach could be adapted for 7β-OH-DHEA analysis in tissues. The general procedure would involve homogenization of the tissue, followed by extraction of the steroids, and then purification, often using chromatographic techniques, before final analysis by MS or other detectors.

Challenges in Quantification and Specificity in Complex Biological Samples

The accurate quantification of 7β-OH-DHEA in complex biological samples is fraught with challenges. The primary difficulty is ensuring specificity, particularly in distinguishing 7β-OH-DHEA from its stereoisomer, 7α-OH-DHEA, and other related steroids. nih.gov These molecules have the same mass and similar chemical properties, making their separation and individual quantification demanding.

High-resolution chromatographic techniques like GC-MS and LC-MS/MS are essential to achieve the necessary separation. nih.gov However, even with these powerful tools, careful method development and validation are required. Immunoassays, while useful for screening, are particularly susceptible to specificity issues due to antibody cross-reactivity. nih.gov For instance, an RIA for 7α-OH-DHEA showed 6% cross-reactivity with 7β-OH-DHEA, which could lead to inaccurate measurements if both isomers are present. nih.gov

Another significant challenge is the low endogenous concentration of 7β-OH-DHEA, especially its unconjugated form, in biological matrices. nih.gov This necessitates highly sensitive analytical methods with low detection limits. Achieving such sensitivity often requires derivatization of the analyte, as seen in GC-MS methods, or the use of specialized derivatization agents in LC-MS/MS to enhance the signal. nih.govnih.gov The combination of low abundance and the presence of high-concentration interfering compounds in biological samples makes robust sample preparation and highly sensitive detection systems paramount for reliable research on 7β-Hydroxydehydroepiandrosterone.

Stable Isotope Dilution Techniques for Metabolic Studies

Stable isotope dilution (SID) coupled with mass spectrometry is a cornerstone for the accurate quantification of 7β-hydroxydehydroepiandrosterone (7β-OH-DHEA) and its related metabolites in complex biological matrices. This technique is renowned for its high specificity and sensitivity, making it the gold standard for metabolic studies. The fundamental principle involves "spiking" a biological sample with a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, purification, derivatization, and ionization, thus correcting for any sample loss or matrix effects during the analytical process.

The synthesis of appropriate internal standards is a critical prerequisite for the development of SID-based assays. For the analysis of 7-oxygenated DHEA metabolites, deuterium-labeled compounds are commonly synthesized. researchgate.netnih.gov For instance, 3α-deuterium-labeled 7α-hydroxy-DHEA and 7-oxo-DHEA have been successfully synthesized. researchgate.netnih.gov The introduction of deuterium (B1214612) is often achieved by reducing a corresponding ketone precursor with a deuterium donor like sodium borodeuteride (NaBD₄). researchgate.netnih.gov The use of these deuterated steroids as internal standards significantly enhances the sensitivity, precision, and recovery of the analytical methods. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been a powerful tool for steroid analysis. For the analysis of 7β-OH-DHEA, a derivatization step is necessary to increase the volatility and thermal stability of the steroid. A common procedure involves the formation of methyloxime-dimethylisopropylsilyl (MO-DMIPS) ether derivatives. nih.gov Following derivatization, the compounds are separated by gas chromatography and detected by mass spectrometry, often in the selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov This allows for the simultaneous measurement of unconjugated (free) and sulfate-conjugated forms of DHEA and its 7-hydroxylated metabolites after an initial extraction and, for the conjugated forms, a hydrolysis step using sulfatase. nih.gov

One study utilizing GC-SIM-MS established detection limits for the MO-DMIPS derivatives of several DHEA-related steroids, demonstrating the high sensitivity of the method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred platform for its high throughput, specificity, and reduced need for complex sample derivatization compared to GC-MS. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. A highly selective mode of operation used in these studies is multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. nih.gov This process drastically reduces chemical noise and improves the signal-to-noise ratio.